4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
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Overview
Description
4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is a synthetic organic compound with a complex structure that includes a fluoro-substituted oxazinone ring and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazinone Ring: This step involves the cyclization of a suitable precursor, such as a fluoro-substituted aniline derivative, with a carbonyl compound under acidic or basic conditions to form the oxazinone ring.
Introduction of the Benzonitrile Group: The benzonitrile moiety can be introduced via a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the oxazinone intermediate.
Final Coupling: The final step involves coupling the two main fragments under conditions that promote the formation of the desired product, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The fluoro group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including advanced polymers and coatings.
Mechanism of Action
The mechanism by which 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluoro and nitrile groups can enhance binding affinity and selectivity towards molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
- 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is unique due to the presence of the benzonitrile group, which can significantly alter its chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
The compound 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile , identified by CAS number 1159978-64-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant studies that highlight its efficacy.
The molecular formula of the compound is C17H13FN2O2, with a molecular weight of 296.29 g/mol. Its structure includes a benzonitrile moiety linked to a substituted oxazinone ring, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H13FN2O2 |
Molecular Weight | 296.29 g/mol |
CAS Number | 1159978-64-9 |
Antitumor Activity
Research has indicated that derivatives of the oxazinone ring, similar to our compound, exhibit significant antitumor properties. For instance, compounds with structural similarities have been shown to inhibit DNA synthesis and induce DNA damage in cancer cell lines such as HeLa and P388 lymphatic leukemia cells. The mechanism often involves the generation of single and double-strand breaks in DNA, leading to cell death due to the inability of repair mechanisms to handle multiple damages effectively .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies on related benzofuroxan derivatives have demonstrated antibacterial and antifungal activities against various pathogens. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 50 μg/mL against tested organisms, suggesting that similar activities could be expected from this compound .
Anti-inflammatory Effects
In vitro assays have suggested that compounds with similar functional groups may exert anti-inflammatory effects. The presence of electron-withdrawing groups like fluorine can enhance the pharmacological profile by improving solubility and bioavailability, which are critical for therapeutic efficacy in inflammatory conditions .
Case Studies
- Antitumor Efficacy : A study demonstrated that benzofuroxan derivatives showed potent cytotoxicity against various tumor cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation, underscoring the potential of structurally related compounds in cancer therapy .
- Antimicrobial Testing : A series of synthesized oxazinone derivatives were tested for their antimicrobial activity against common bacterial strains and fungi. Results indicated significant inhibition at concentrations comparable to established antibiotics .
Properties
IUPAC Name |
4-[(6-fluoro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-17(21)20(10-13-4-2-12(9-19)3-5-13)15-8-14(18)6-7-16(15)22-11/h2-8,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVRCKSJZYCVFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)F)CC3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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